

Commercial Suppliers and Technical Guide for Suberylglycine-d4 Analytical Standard

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Compound of Interest

Compound Name: Suberylglycine-d4

Cat. No.: B15575852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of **Suberylglycine-d4**, a crucial internal standard for quantitative bioanalysis. The information is tailored for professionals in research, clinical diagnostics, and drug development who are engaged in metabolomics and the study of inborn errors of metabolism.

Introduction to Suberylglycine-d4

Suberylglycine-d4 is the deuterium-labeled form of Suberylglycine, an acylglycine that serves as a biomarker for certain metabolic disorders. Specifically, elevated levels of suberylglycine in urine are associated with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.[1][2] The use of a stable isotope-labeled internal standard like **Suberylglycine-d4** is essential for accurate quantification of its endogenous, unlabeled counterpart in biological matrices.[3][4] By behaving chemically identical to the analyte of interest, it compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[5][6]

Commercial Availability

Several reputable suppliers offer **Suberylglycine-d4** as an analytical standard. The following table summarizes the key information for sourcing this compound.

Supplier	Product Name	Product Code	CAS Number	Molecular Formula	Available Quantities
LGC Standards	Suberyl Glycine-d4	TRC-S688758	2469259-73-0	C ₁₀ D ₄ H ₁₃ NO ₅	1 mg, 2.5 mg, 10 mg
CymitQuimica	Suberyl Glycine-d4	TR-S688758	2469259-73-0	C ₁₀ D ₄ H ₁₃ NO ₅	1 mg, 2.5 mg, 10 mg
MedChemExpress	Suberylglycine-d4	HY-134958S	2469259-73-0	C ₁₀ D ₄ H ₁₃ NO ₅	5 mg, 10 mg

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Analytical Applications and Experimental Protocols

Suberylglycine-d4 is primarily used as an internal standard in stable isotope dilution assays for the quantitative analysis of suberylglycine in biological fluids, most commonly urine.^[7] These methods, typically employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the diagnosis and monitoring of MCAD deficiency.^{[1][8]}

General Experimental Protocol for Quantification of Urinary Acylglycines using LC-MS/MS

This protocol outlines a representative workflow for the analysis of suberylglycine in urine using **Suberylglycine-d4** as an internal standard.

1. Materials and Reagents:

- **Suberylglycine-d4** analytical standard
- Suberylglycine analytical standard (for calibration curve)
- Urine samples (patient and quality control)
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Centrifuge
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[9]

2. Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Centrifuge the samples to pellet any particulate matter. c. To a known volume of supernatant (e.g., 100 μ L), add a precise amount of **Suberylglycine-d4** internal standard solution. d. Perform a sample clean-up and concentration step, typically using solid-phase extraction (SPE). This step removes interfering matrix components.[9] e. Elute the acylglycines from the SPE cartridge. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 μ L of 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis: a. Liquid Chromatography:

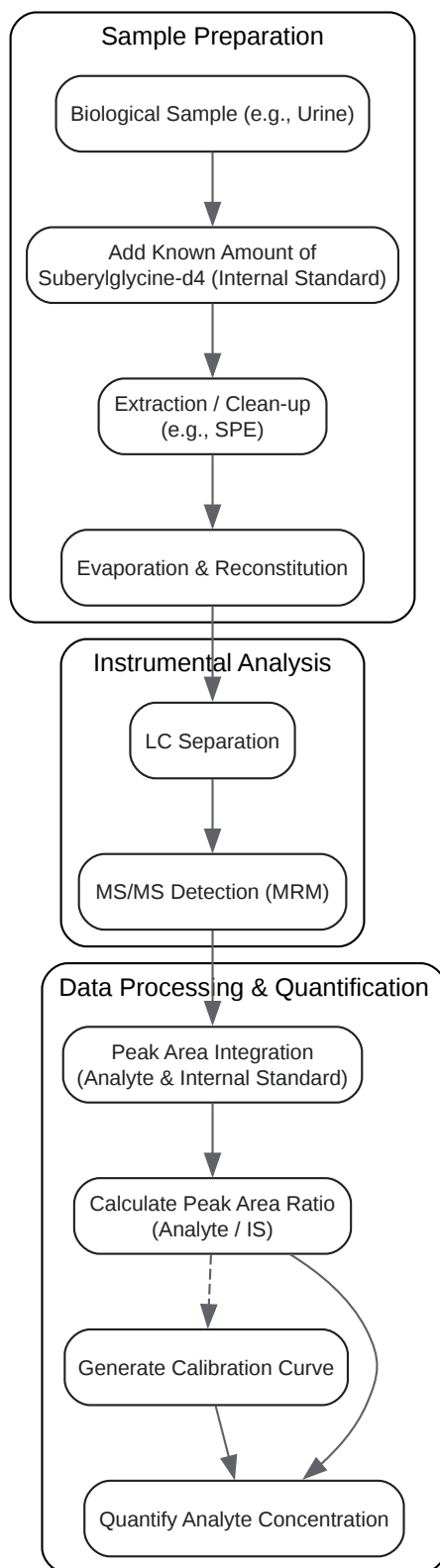
- Use a suitable C18 reversed-phase column for separation.
- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). b. Mass Spectrometry:
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) to detect and quantify suberylglycine and **Suberylglycine-d4**. [9] This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis and Quantification: a. Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of suberylglycine and a fixed concentration of **Suberylglycine-d4**. b. Plot the ratio of the peak area of suberylglycine to the peak area of **Suberylglycine-d4** against the concentration of suberylglycine. c. Determine the

concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard, such as **Suberylglycine-d4**, in a quantitative bioanalytical method.



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